2-(Chloromethyl)-5-(naphthalen-1-yl)-1,3,4-oxadiazole

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Molecular Structure Analysis

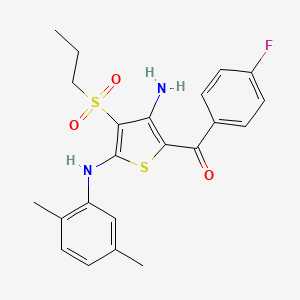

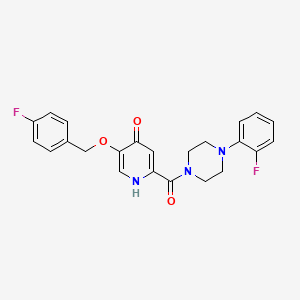

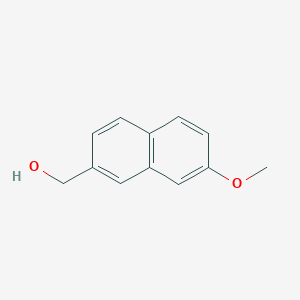

The molecular structure of this compound would include a naphthalene ring attached to a 1,3,4-oxadiazole ring via a methylene bridge. The chloromethyl group would be attached to the 2-position of the oxadiazole ring .Chemical Reactions Analysis

The chloromethyl group in this compound could potentially undergo nucleophilic substitution reactions with various nucleophiles. The aromatic rings could also participate in electrophilic aromatic substitution reactions .Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. For instance, the presence of the aromatic rings would likely make the compound relatively stable and possibly planar. The chloromethyl group might make the compound somewhat polar .科学的研究の応用

Therapeutic Applications

1,3,4-Oxadiazoles, including 2-(Chloromethyl)-5-(naphthalen-1-yl)-1,3,4-oxadiazole, have shown significant promise in various therapeutic areas. A comprehensive review highlighted their wide range of bioactivities, underscoring their potential in medicinal chemistry. These compounds have been identified for their anticancer, antifungal, antibacterial, antitubercular, anti-inflammatory, antineuropathic, antihypertensive, antihistaminic, antiparasitic, antiobesity, antiviral, and other medicinal applications. Their unique structure allows effective binding with different enzymes and receptors, facilitating numerous weak interactions in biological systems (Verma et al., 2019).

Material Science and Organic Electronics

1,3,4-Oxadiazole derivatives, such as this compound, have also found applications in material science and organic electronics. Their incorporation into polymers, specifically as luminescent dyes in plastic scintillators, demonstrates their versatility. The substitution of naphthalene with specific 1,3,4-oxadiazole derivatives does not significantly alter scintillation efficiency, optical transparency, or stability, while some substitutions can improve these properties. This adaptability makes them suitable for use in radiation detection and optical materials (Salimgareeva & Kolesov, 2005).

Chemical Sensing

The 1,3,4-oxadiazole ring structure is beneficial in the development of chemosensors, especially for metal-ion sensing applications. The structural characteristics of 1,3,4-oxadiazoles, including the presence of potential coordination sites (N and O donor atoms), make these compounds excellent candidates for fluorescent frameworks. Their high photoluminescent quantum yield, along with excellent thermal and chemical stability, positions them as prominent choices for developing sensors for metal ions, showcasing the diversity of their applications beyond pharmaceuticals (Sharma et al., 2022).

作用機序

将来の方向性

特性

IUPAC Name |

2-(chloromethyl)-5-naphthalen-1-yl-1,3,4-oxadiazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H9ClN2O/c14-8-12-15-16-13(17-12)11-7-3-5-9-4-1-2-6-10(9)11/h1-7H,8H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VDCURDDZXJGXHJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC=C2C3=NN=C(O3)CCl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H9ClN2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

244.67 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-{[2-(3,4-dimethoxyphenyl)-2-oxoethyl]thio}-7-(4-ethoxyphenyl)[1,2,4]triazolo[4,3-a]pyrazin-8(7H)-one](/img/structure/B2892929.png)

![(E)-2-amino-1-((4-(dimethylamino)benzylidene)amino)-N-(2-methoxyethyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide](/img/structure/B2892940.png)

![6-((3-nitrobenzyl)thio)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B2892943.png)

![Imidazo[1,2-a]pyridin-2-ylmethyl carbamimidothioate dihydrochloride](/img/structure/B2892949.png)